molecular formula C9H17NO4 B14300754 Methyl 4-nitrooctanoate CAS No. 114020-94-9

Methyl 4-nitrooctanoate

Cat. No.: B14300754
CAS No.: 114020-94-9
M. Wt: 203.24 g/mol
InChI Key: SQWQQEGMTRPAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-nitrooctanoate is an organic compound with the molecular formula C9H17NO4 It is an ester derivative of 4-nitrooctanoic acid, characterized by the presence of a nitro group (-NO2) attached to the fourth carbon of the octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrooctanoate can be synthesized through the esterification of 4-nitrooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group (-OCH3) is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: 4-aminooctanoate derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-nitrooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-nitrooctanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. These interactions can lead to the modulation of biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

    Methyl 4-nitrobenzoate: Similar in structure but with a benzene ring instead of an octanoate chain.

    Ethyl 4-nitrooctanoate: Similar ester but with an ethyl group instead of a methyl group.

    4-nitrooctanoic acid: The parent acid of methyl 4-nitrooctanoate.

Properties

CAS No.

114020-94-9

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 4-nitrooctanoate

InChI

InChI=1S/C9H17NO4/c1-3-4-5-8(10(12)13)6-7-9(11)14-2/h8H,3-7H2,1-2H3

InChI Key

SQWQQEGMTRPAMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.